BX471
BX471
BX471 is a potent, selective non-peptide CCR1 antagonist (Ki = 1 nM for human CCR1); exhibits 250-fold selectivity for CCR1 over CCR2, CCR5 and CXCR4.IC50 value: 1 nM(Ki) [1]Target: CCR1BX471 inhibits MIP-α/CCL3-induced intracellular Ca2+ mobilization. BX471 is orally active; effectively reduces disease severity in a rat model of multiple sclerosis. Decreases renal fibrosis in a mouse model of obstructive nephropathy.
Brand Name:
Vulcanchem
CAS No.:
217645-70-0
VCID:
VC0003889
InChI:
InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1
SMILES:
CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F
Molecular Formula:
C21H24ClFN4O3
Molecular Weight:
434.9 g/mol
BX471
CAS No.: 217645-70-0
Cat. No.: VC0003889
Molecular Formula: C21H24ClFN4O3
Molecular Weight: 434.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | BX471 is a potent, selective non-peptide CCR1 antagonist (Ki = 1 nM for human CCR1); exhibits 250-fold selectivity for CCR1 over CCR2, CCR5 and CXCR4.IC50 value: 1 nM(Ki) [1]Target: CCR1BX471 inhibits MIP-α/CCL3-induced intracellular Ca2+ mobilization. BX471 is orally active; effectively reduces disease severity in a rat model of multiple sclerosis. Decreases renal fibrosis in a mouse model of obstructive nephropathy. |
|---|---|
| CAS No. | 217645-70-0 |
| Molecular Formula | C21H24ClFN4O3 |
| Molecular Weight | 434.9 g/mol |
| IUPAC Name | [5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea |
| Standard InChI | InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1 |
| Standard InChI Key | XQYASZNUFDVMFH-CQSZACIVSA-N |
| Isomeric SMILES | C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F |
| SMILES | CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F |
| Canonical SMILES | CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F |
| Appearance | Assay:≥98%A crystalline solid |
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